Ethyl (benzenesulfonyl)carbamodithioate
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Overview
Description
Ethyl (benzenesulfonyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound, which includes both ethyl and benzenesulfonyl groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (benzenesulfonyl)carbamodithioate typically involves the reaction of benzenesulfonyl chloride with potassium ethyl xanthate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
C6H5SO2Cl+KSC2H5O→C6H5SO2SC2H5+KCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl (benzenesulfonyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl (benzenesulfonyl)carbamodithioate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (benzenesulfonyl)carbamodithioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The carbamodithioate moiety can also chelate metal ions, affecting enzymatic activities and other metal-dependent processes.
Comparison with Similar Compounds
Ethyl (benzenesulfonyl)carbamodithioate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (p-toluenesulfonyl)carbamodithioate: Contains a p-toluenesulfonyl group instead of a benzenesulfonyl group.
Ethyl (benzenesulfonyl)thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamodithioate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20902-01-6 |
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Molecular Formula |
C9H11NO2S3 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
ethyl N-(benzenesulfonyl)carbamodithioate |
InChI |
InChI=1S/C9H11NO2S3/c1-2-14-9(13)10-15(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,13) |
InChI Key |
XENLVSQCVVERKU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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